REACTION_CXSMILES
|
[OH-].[K+].[F:3][C:4]1[CH:13]=[CH:12][C:7]2[N:8]=C(N)[S:10][C:6]=2[CH:5]=1.[K]>O>[NH2:8][C:7]1[CH:12]=[CH:13][C:4]([F:3])=[CH:5][C:6]=1[SH:10] |f:0.1,^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
5.25 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
168.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N=C(S2)N)C=C1
|
Name
|
|
Quantity
|
166.7 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2,000-ml flask as a reactor were placed
|
Type
|
TEMPERATURE
|
Details
|
They were heated
|
Type
|
TEMPERATURE
|
Details
|
with refluxing at 113 to 115°
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 311 g of toluene
|
Type
|
CUSTOM
|
Details
|
subjected to phase separation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 904 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)F)S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |